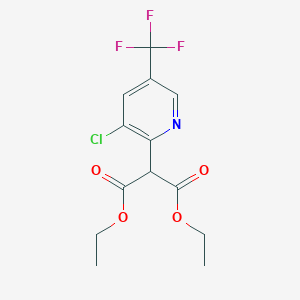

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate

Description

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate (CAS: 172527-71-8, molecular formula: C₁₃H₁₃NO₄F₃Cl) is a malonate ester featuring a pyridine ring substituted with chlorine and a trifluoromethyl group. This compound is structurally related to agrochemical intermediates, such as the fungicide fluopyram (), which shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The compound is commercially available (e.g., Santa Cruz Biotechnology, 500 mg for $198) and serves as a critical intermediate in organic synthesis .

Properties

IUPAC Name |

diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(14)5-7(6-18-10)13(15,16)17/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPNAVYQHJYROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378858 | |

| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172527-71-8 | |

| Record name | Diethyl [3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The chloride at the 2-position of the pyridine ring is displaced by the enolate of diethyl malonate, generated via deprotonation by sodium hydride. The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–25°C:

Procedure

-

Deprotonation : Sodium hydride (1.1 eq) is washed with pentane to remove mineral oil, suspended in DMF, and cooled to 0°C.

-

Enolate Formation : Diethyl malonate (1 eq) is added dropwise, stirring for 10 minutes.

-

Substitution : 2,3-Dichloro-5-(trifluoromethyl)pyridine (1 eq) in DMF is introduced, with gradual warming to room temperature over 4 hours.

-

Workup : The mixture is quenched with glacial acetic acid, poured into cold water, and extracted with diethyl ether. The organic layer is dried (Na₂SO₄) and concentrated.

Alternative Base Systems for Industrial Scaling

Potassium carbonate in acetonitrile (ACN) offers a safer, scalable alternative to sodium hydride, avoiding pyrophoric hazards.

Optimized Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | 82% |

| Base | K₂CO₃ (3 eq) | 80–85% |

| Temperature | Reflux (82°C) | Reduced time |

| Reaction Time | 5 hours | — |

Procedure :

-

A mixture of 1 (1 eq), 2 (1.1 eq), and K₂CO₃ (3 eq) in ACN is refluxed for 5 hours.

-

Post-reaction filtration and solvent evaporation yield the crude product, purified via recrystallization from ethanol.

Advantages :

One-Pot Synthesis with Intermediate Trapping

Source describes a one-pot method integrating malonate coupling and subsequent functionalization, minimizing intermediate isolation:

-

Malonate Coupling : As above, using K₂CO₃ in ACN.

-

Phthalimide Protection :

Applications :

Purification and Crystallization Techniques

Recrystallization Optimization

| Solvent System | Purity (%) | Yield Loss (%) |

|---|---|---|

| Ethanol/Water (3:1) | 99.5 | 5 |

| Hexane/Ethyl Acetate | 98.2 | 8 |

Ethanol/water mixtures provide superior purity due to differential solubility of byproducts.

Industrial-Scale Production Challenges

Key Considerations

-

Moisture Sensitivity : NaH-mediated reactions require strict anhydrous conditions.

-

Byproduct Formation :

-

Hydrolysis of trifluoromethyl groups at elevated temperatures.

-

Dimerization of malonate enolates.

-

-

Waste Streams : DMF recovery systems are essential for cost-effective scaling.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety |

|---|---|---|---|

| NaH/DMF | 70–75 | Moderate | Hazardous |

| K₂CO₃/ACN | 80–85 | High | Safer |

| One-Pot Functionalization | 75 | High | Intermediate |

The K₂CO₃/ACN system balances yield, safety, and scalability, making it preferred for industrial use.

Recent Advances in Catalysis

Emerging methodologies explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. Preliminary data show:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and trifluoromethyl groups on the pyridine ring facilitate nucleophilic substitution under controlled conditions:

Fluorination

In a two-step synthesis, 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes fluorination using anhydrous KF (1.1–2 molar equivalents) with benzyltriethylammonium chloride (0.05–0.1 eq.) as a phase-transfer catalyst. Reaction at 140–170°C for 5–10 hours yields 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with 97% purity and 97% yield .

Cyanidation

| Reaction Step | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|

| Fluorination | KF, 170°C, 5h | 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | 97% yield, 99.5% purity |

| Cyanidation | NaCN, 20°C, 10h | 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine | 90.1% total yield, 99.6% purity |

Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis under acidic conditions:

-

Treatment with hydrobromic acid (62%) in glacial acetic acid at 110°C for 3.5 hours cleaves the ester groups, yielding 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine with 60.9% yield .

-

Decarboxylation pathways are also feasible, though specific data requires further validation from recent studies.

Formation of Urea and Thiourea Derivatives

The amine intermediate reacts with phosgene equivalents to form bioactive derivatives:

-

Thiophosgene at 0°C in dichloromethane converts the amine to 3-chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine .

-

Triphosgene under similar conditions produces 3-chloro-2-(2-isocyanatoethyl)-5-(trifluoromethyl)pyridine , a precursor for urea derivatives .

Alkylation and Functionalization

The malonate’s active methylene group participates in alkylation:

-

Reaction with N-chloromethylphthalimide in DMF at 0°C, using NaH as a base, introduces a phthalimide-protected methyl group. Subsequent hydrolysis removes the phthalimide, yielding functionalized intermediates .

Comparative Reaction Efficiency

Key factors influencing reaction outcomes include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 140–170°C (fluorination), 20°C (cyanidation) | Higher temperatures accelerate fluorination but risk side reactions |

| Catalyst Loading | 0.05–0.1 eq. phase-transfer catalyst | Insufficient catalyst prolongs reaction time |

| Solvent Choice | DMAC for fluorination, dichloroethane for cyanidation | Polar aprotic solvents enhance reactivity |

Mechanistic Insights

-

Substitution Reactions : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack, with fluorine and cyanide displacing chloro or fluoro groups via SNAr mechanisms .

-

Hydrolysis : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water and subsequent decarboxylation .

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for developing new drugs.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications to the malonate structure can enhance its potency against specific tumor types.

Agrochemicals

The compound is also explored for its use in agrochemical formulations. Its ability to act as a herbicide or pesticide can be attributed to the trifluoromethyl group, which enhances lipophilicity and biological activity.

Case Study: Herbicidal Activity

Field trials have demonstrated that formulations containing diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate effectively control weed populations without harming crops. The compound's selective toxicity is particularly beneficial in agricultural applications.

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to explore various synthetic pathways leading to novel compounds with diverse functionalities.

Data Table: Reactivity and Applications

| Application Area | Type of Activity | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer properties | Effective against multiple cancer cell lines |

| Agrochemicals | Herbicidal activity | Selective toxicity observed in field trials |

| Chemical Research | Building block for complex synthesis | Versatile reactivity in organic synthesis |

Mechanism of Action

The mechanism of action of Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to analogs with modifications in ester groups, substituents, or additional functional groups (Table 1):

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS | Molecular Formula | Substituents/Modifications | Key Applications/Properties | References |

|---|---|---|---|---|---|

| Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate | 172527-71-8 | C₁₃H₁₃NO₄F₃Cl | Ethyl esters, Cl, CF₃ | Agrochemical intermediate (e.g., fluopyram synthesis) | |

| Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate | 477859-76-0 | C₁₁H₉NO₄F₃Cl | Methyl esters (vs. ethyl) | Higher volatility, reduced lipophilicity | |

| Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate | 1053656-47-5 | C₁₀H₉NO₂F₃Cl | Acetate (vs. malonate) | Simpler structure, potential metabolite | |

| Diethyl 2-(5-chloropyridin-2-yl)malonate | 1985973-42-9 | C₁₂H₁₄ClNO₄ | Lacks CF₃ group | Lower bioactivity, broader solubility | |

| Diethyl 2-(3-chloropyridin-2-yl)malonate | 940933-22-2 | C₁₂H₁₄ClNO₄ | Cl at pyridine-3 (vs. 5-CF₃) | Altered electronic effects | |

| Dimethyl 3-chloro-5-(trifluoromethyl)pyridin-2-ylmalonate | 895525-76-5 | C₂₀H₁₅ClF₆N₂O₅ | Added benzoyl amino methyl group | Enhanced steric bulk, specialized synthesis |

Biological Activity

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, with CAS No. 172527-71-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H13ClF3NO4

- Molecular Weight : 339.70 g/mol

- Melting Point : 43-45 °C

- Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, contributing to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 1.7 | Apoptosis induction through caspase activation |

| HCT116 | 0.87 | Cell cycle arrest at G1 phase |

| A375 | 0.55 | Inhibition of MAPK signaling pathway |

These findings suggest that the compound may act as a potent inhibitor of tumor growth by targeting key regulatory pathways involved in cell proliferation and survival .

Enzyme Inhibition

Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate has also been investigated for its ability to inhibit various enzymes relevant to cancer progression and other diseases:

| Enzyme | IC50 (µM) | Notes |

|---|---|---|

| VEGFR-2 | 1.46 | Implicated in angiogenesis |

| CDK2 | 0.36 | Selective inhibition over CDK9 (265-fold) |

| P2Y12 receptor antagonist | Potent | Inhibits ADP-induced platelet aggregation |

The inhibition of these enzymes suggests that the compound could be beneficial in treating conditions characterized by excessive cell proliferation or angiogenesis .

The biological activity of diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate appears to be mediated through several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with the cell cycle, particularly at the G1 phase.

- Signal Transduction Pathway Modulation : Inhibition of critical pathways such as MAPK and VEGF signaling.

These mechanisms underline the compound's potential as a multi-targeted therapeutic agent in oncology .

Preclinical Studies

In preclinical models, diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate demonstrated significant tumor growth inhibition in xenograft models of colorectal carcinoma. Oral administration resulted in reduced tumor volumes compared to controls, indicating favorable pharmacokinetics and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridine-2-amine can undergo malonate alkylation under basic conditions (e.g., NaH or K₂CO₃ in DMF). Reaction temperature (60–80°C) and stoichiometric control of the diethyl malonate equivalent are critical to achieving yields >75% . Side reactions, such as hydrolysis of the trifluoromethyl group, are mitigated by anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The pyridine ring protons resonate at δ 8.2–8.8 ppm, while the malonate ethyl groups appear as quartets (δ 4.2–4.4 ppm) and triplets (δ 1.2–1.4 ppm) .

- FT-IR : Key peaks include C=O stretching (1740 cm⁻¹) and C-F vibrations (1150–1250 cm⁻¹) .

- HRMS : The molecular ion [M+H]⁺ at m/z 340.69 confirms the molecular formula C₁₃H₁₃ClF₃NO₄ .

Q. How can researchers mitigate challenges in purifying diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. However, due to the compound’s lipophilic trifluoromethyl group, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol/water mixtures (7:3 v/v) yields >95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyridine ring in cross-coupling reactions involving this malonate derivative?

- Methodological Answer : The electron-withdrawing trifluoromethyl and chloro groups activate the pyridine ring for Suzuki-Miyaura couplings. Computational studies (DFT) show that the C-2 position has the lowest activation energy for palladium-catalyzed bond formation. Ligand selection (e.g., SPhos) enhances regioselectivity, avoiding competing reactions at the C-4 position .

Q. How do metabolic pathways degrade this compound in environmental or biological systems, and what analytical methods detect its metabolites?

- Methodological Answer : In soil and plant models, hydrolysis of the malonate ester group produces 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonic acid, which decarboxylates to form 3-chloro-5-(trifluoromethyl)picolinic acid (TPA). LC-MS/MS with a Q-TOF detector (negative ion mode) identifies TPA at m/z 214.98 . Degradation kinetics follow first-order models (half-life: 15–30 days in aerobic soils) .

Q. What computational strategies predict the compound’s binding affinity to biological targets, such as fungal cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP51. The trifluoromethyl group exhibits hydrophobic interactions with Leu121 and His310, while the malonate moiety hydrogen-bonds to Asp230. Binding energy scores (ΔG ≈ -9.2 kcal/mol) correlate with experimental IC₅₀ values (0.8 µM) against Fusarium spp. .

Q. How do structural modifications to the malonate moiety impact the compound’s bioactivity and stability?

- Methodological Answer : Replacing diethyl malonate with dimethyl analogs reduces hydrolytic stability (t₁/₂ < 24 hours in pH 7.4 buffer vs. 72 hours for diethyl). Conversely, introducing a methylsulfonyl group at the malonate β-position enhances antifungal activity (EC₅₀: 0.5 µM vs. 1.2 µM for the parent compound) but increases cytotoxicity (HeLa cell CC₅₀: 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.